3-Nitrophenacylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrophenacylamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of phenacylamine followed by the formation of the hydrochloride salt. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The resulting nitrophenacylamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency during the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenacylamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-Aminophenacylamine hydrochloride.
Substitution: Depending on the nucleophile, products such as 3-thiophenacylamine hydrochloride or 3-aminophenacylamine hydrochloride can be formed.
Scientific Research Applications
3-Nitrophenacylamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitrophenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its reduction product, 3-aminophenacylamine hydrochloride, can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The nitro group in the compound can also undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3’-nitroacetophenone hydrochloride: Similar in structure but differs in the position of the nitro group.
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride: Similar but with the nitro group at the para position.
Uniqueness
3-Nitrophenacylamine hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules.
Properties
IUPAC Name |
2-amino-1-(3-nitrophenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4H,5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFUJSROKAAPJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379005 |
Source
|
Record name | 3-Nitrophenacylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36765-84-1 |
Source
|
Record name | 3-Nitrophenacylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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